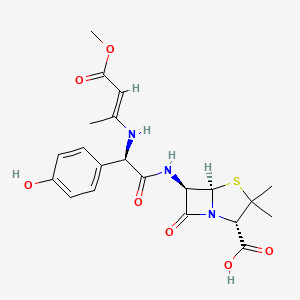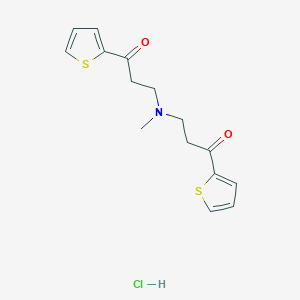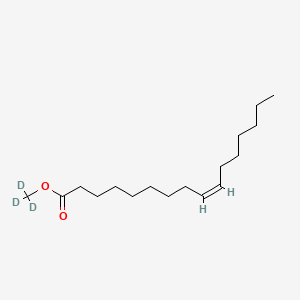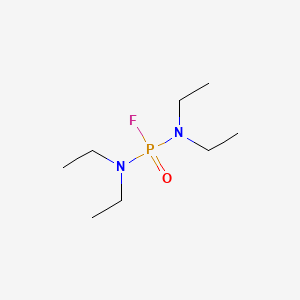
Benzo Cuprol Black RLW
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
C.I. Direct Black 21, trisodium salt, is a synthetic azo dye widely used in various industries. It is known for its intense black color and is primarily used in textile dyeing, paper printing, and leather processing. The compound has the molecular formula C38H28N8O13S.3Na and a molecular weight of 905.72 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Direct Black 21, trisodium salt, involves the diazotization of aromatic amines followed by coupling with other aromatic compounds. The process typically starts with the diazotization of 2-amino-5-nitrobenzoic acid, which is then coupled with 2-amino-6-hydroxy-1-naphthalenesulfonic acid. The resulting intermediate is further coupled with 4,4’-diamino-3,3’-dimethoxybiphenyl. The final product is obtained by neutralizing the sulfonic acid groups with sodium hydroxide to form the trisodium salt .
Industrial Production Methods
In industrial settings, the production of C.I. Direct Black 21, trisodium salt, is carried out in large reactors where the reaction conditions such as temperature, pH, and reactant concentrations are carefully controlled to ensure high yield and purity. The process involves multiple steps of filtration, washing, and drying to obtain the final product in its pure form .
化学反応の分析
Types of Reactions
C.I. Direct Black 21, trisodium salt, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: The compound can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: Aromatic amines are the primary products.
Substitution: The products vary based on the substituents introduced.
科学的研究の応用
C.I. Direct Black 21, trisodium salt, has several scientific research applications:
Chemistry: Used as a model compound in studies of azo dye degradation and environmental impact.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Widely used in textile dyeing, paper printing, and leather processing
作用機序
The mechanism of action of C.I. Direct Black 21, trisodium salt, involves its interaction with various molecular targets. The compound’s azo bonds can undergo cleavage under certain conditions, leading to the formation of aromatic amines. These amines can interact with cellular components, leading to various biological effects. The compound can also form complexes with metal ions, affecting their bioavailability and activity .
類似化合物との比較
Similar Compounds
- C.I. Direct Black 22
- C.I. Direct Black 19
- C.I. Direct Black 38
Uniqueness
C.I. Direct Black 21, trisodium salt, is unique due to its specific molecular structure, which provides it with distinct chemical and physical properties. Its high solubility in water and intense black color make it particularly suitable for applications in textile dyeing and printing. Compared to similar compounds, it offers better stability and colorfastness .
特性
CAS番号 |
6739-62-4 |
|---|---|
分子式 |
C38H25N8Na3O13S |
分子量 |
902.7 g/mol |
IUPAC名 |
trisodium;5-[[4-[4-[[6-amino-5-[(2-carboxylato-4-nitrophenyl)diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C38H28N8O13S.3Na/c1-58-31-13-18(3-9-28(31)42-40-20-5-12-30(47)25(15-20)38(51)52)19-4-10-29(32(14-19)59-2)43-45-35-33(60(55,56)57)17-23-22(36(35)48)7-8-26(39)34(23)44-41-27-11-6-21(46(53)54)16-24(27)37(49)50;;;/h3-17,47-48H,39H2,1-2H3,(H,49,50)(H,51,52)(H,55,56,57);;;/q;3*+1/p-3 |
InChIキー |
QVYIFFPJPCUTHF-UHFFFAOYSA-K |
正規SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C(=C3O)C=CC(=C4N=NC5=C(C=C(C=C5)[N+](=O)[O-])C(=O)[O-])N)S(=O)(=O)[O-])OC)N=NC6=CC(=C(C=C6)O)C(=O)[O-].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


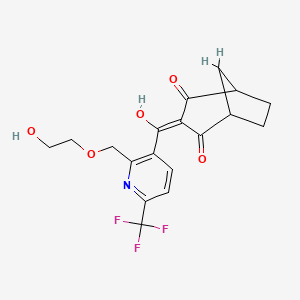
![benzyl N-[(2S)-1-hydroxy-4-phenylbutan-2-yl]carbamate](/img/structure/B13420879.png)
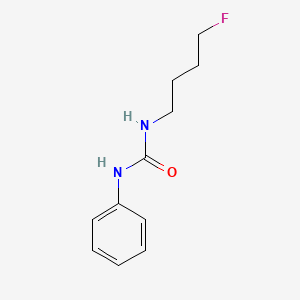
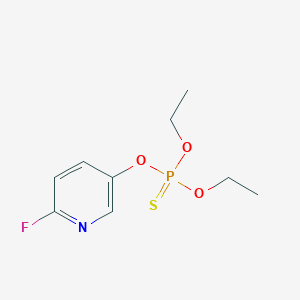
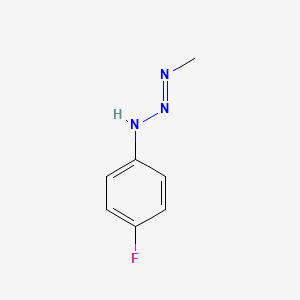


![(7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13420902.png)
![Benzyl 2-prop-1-en-2-yl-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B13420906.png)

